molecular formula C8H15NO B13189091 [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol

Katalognummer: B13189091
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: TUZMYLBFTSJCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol: is a spirocyclic compound characterized by a unique structure that includes a spiro[23]hexane core with an aminomethyl group and a methanol group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of a spiro[2.3]hexane derivative with an aminomethylating agent. One common method includes the use of formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group. The methanol group can be introduced through subsequent reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [5-(Aminomethyl)spiro[23]hexan-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its spirocyclic structure may provide insights into the conformational dynamics of biological molecules.

Medicine: In medicinal chemistry, [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the spirocyclic core provides structural stability. This allows the compound to modulate the activity of its targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Spiro[2.3]hexane derivatives: These compounds share the spirocyclic core but may have different functional groups attached.

    Spiro[5.5]undecane derivatives: These compounds have a larger spirocyclic core and may exhibit different chemical and biological properties.

Uniqueness: The uniqueness of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol lies in its specific combination of functional groups and spirocyclic structure. This provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

[5-(aminomethyl)spiro[2.3]hexan-5-yl]methanol

InChI

InChI=1S/C8H15NO/c9-5-8(6-10)3-7(4-8)1-2-7/h10H,1-6,9H2

InChI-Schlüssel

TUZMYLBFTSJCDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(C2)(CN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.